molecular formula C12H12N2O5 B11738585 Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate

Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate

Cat. No.: B11738585
M. Wt: 264.23 g/mol
InChI Key: VTNMLEZYIPFWRC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, an amino group, a nitrophenyl group, and a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-nitrophenyl)-4-oxobut-2-enoate
  • Ethyl 2-amino-4-(4-propoxyphenyl)-4-oxobut-2-enoate
  • Ethyl 2-amino-4-(4-ethoxyphenyl)-4-oxobut-2-enoate

Uniqueness

Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C12H12N2O5/c1-2-19-12(16)10(13)7-11(15)8-4-3-5-9(6-8)14(17)18/h3-7H,2,13H2,1H3

InChI Key

VTNMLEZYIPFWRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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